molecular formula C11H15N3O B13843002 2-(m-Dimethylaminoanilino)-2-oxazoline CAS No. 101976-55-0

2-(m-Dimethylaminoanilino)-2-oxazoline

Cat. No.: B13843002
CAS No.: 101976-55-0
M. Wt: 205.26 g/mol
InChI Key: CORXVKVPRFOTID-UHFFFAOYSA-N
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Description

Theaflavin-3’-gallate is a polyphenolic compound derived from the oxidation and dimerization of catechins, which are the major phenolic compounds in green tea. This compound is predominantly found in black tea and is produced during the fermentation process of tea leaves. Theaflavin-3’-gallate is known for its various health benefits, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Theaflavin-3’-gallate is synthesized through the enzymatic oxidation of catechin monomers present in fresh green tea leaves during the fermentation process. The key enzymes involved in this process are polyphenol oxidase and peroxidase. The condensation of epicatechin gallate and epigallocatechin gallate via the fusion of their respective catechol-type and pyrogallol-type B-rings results in the formation of theaflavin-3’-gallate .

Industrial Production Methods: Industrial production of theaflavin-3’-gallate involves the fermentation of black tea leaves, where the enzymatic oxidation of catechins occurs. The process includes withering, rolling, fermentation, and drying of tea leaves. Optimization of the enzymatic synthesis process, such as adjusting pH, temperature, and enzyme concentration, can enhance the yield of theaflavin-3’-gallate .

Chemical Reactions Analysis

Types of Reactions: Theaflavin-3’-gallate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of theaflavin-3’-gallate, which may exhibit different biological activities .

Comparison with Similar Compounds

Theaflavin-3’-gallate is one of several theaflavin derivatives found in black tea. Other similar compounds include:

Uniqueness: Theaflavin-3’-gallate is unique due to its specific galloyl group at the 3’-position, which contributes to its distinct biological activities and health benefits. Compared to other theaflavins, it has shown higher efficacy in certain biological assays, such as antioxidant and anticancer activities .

Properties

CAS No.

101976-55-0

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

1-N-(4,5-dihydro-1,3-oxazol-2-yl)-3-N,3-N-dimethylbenzene-1,3-diamine

InChI

InChI=1S/C11H15N3O/c1-14(2)10-5-3-4-9(8-10)13-11-12-6-7-15-11/h3-5,8H,6-7H2,1-2H3,(H,12,13)

InChI Key

CORXVKVPRFOTID-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)NC2=NCCO2

Origin of Product

United States

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